Cas no 174671-89-7 (6-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol)

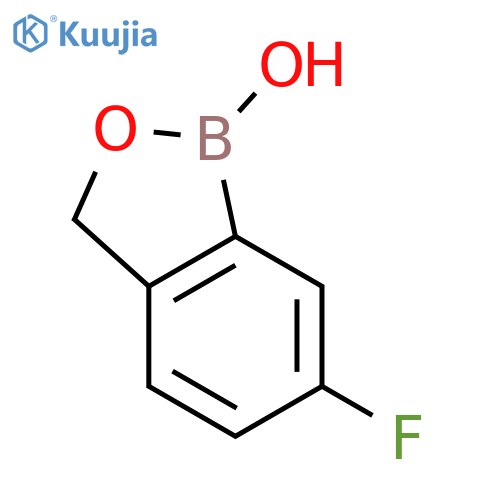

174671-89-7 structure

商品名:6-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol

CAS番号:174671-89-7

MF:C7H6BFO2

メガワット:151.930745601654

MDL:MFCD10699481

CID:1089667

PubChem ID:11846119

6-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol 化学的及び物理的性質

名前と識別子

-

- 6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol

- 6-fluoro-1-hydroxy-3H-2,1-benzoxaborole

- 6-Fluoro-1-hydroxyl-1,3-dihydrobenzo[c][1,2]oxaborole

- 6-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole

- DB-100605

- CS-0078611

- Z1198279577

- 1,3-dihydro-6-fluoro-1-hydroxy-2,1-benzoxaborole

- TQP1535

- W19032

- QNCOVKFUYLBCNG-UHFFFAOYSA-N

- 6-fluoro-1-hydroxy-3H-2,1-benzoxaborole;6-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole

- AKOS006303926

- DTXSID40474362

- MFCD10699481

- 174671-89-7

- AS-55643

- BCP29652

- 2,1-Benzoxaborole, 6-fluoro-1,3-dihydro-1-hydroxy-

- SCHEMBL499993

- EX-A2014

- 6-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol

- EN300-117649

- 6-FLUORO-3H-2,1-BENZOXABOROL-1-OL

- CHEMBL380224

-

- MDL: MFCD10699481

- インチ: InChI=1S/C7H6BFO2/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3,10H,4H2

- InChIKey: QNCOVKFUYLBCNG-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC2=C1COB2O)F

計算された属性

- せいみつぶんしりょう: 152.0444878g/mol

- どういたいしつりょう: 152.0444878g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 155

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.5Ų

6-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VD828-200mg |

6-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol |

174671-89-7 | 95+% | 200mg |

421.0CNY | 2021-07-10 | |

| Enamine | EN300-117649-2.5g |

6-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol |

174671-89-7 | 95% | 2.5g |

$192.0 | 2023-11-13 | |

| TRC | B440115-5mg |

6-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol |

174671-89-7 | 5mg |

$ 70.00 | 2022-06-07 | ||

| eNovation Chemicals LLC | K31090-10g |

6-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole |

174671-89-7 | 95% | 10g |

$1250 | 2024-05-24 | |

| TRC | B440115-25mg |

6-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol |

174671-89-7 | 25mg |

$ 275.00 | 2022-06-07 | ||

| Ambeed | A647056-1g |

6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol |

174671-89-7 | 95% | 1g |

$50.0 | 2025-02-21 | |

| Enamine | EN300-117649-5.0g |

6-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol |

174671-89-7 | 95% | 5.0g |

$2360.0 | 2023-02-18 | |

| Enamine | EN300-117649-5000mg |

6-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol |

174671-89-7 | 95.0% | 5g |

$1730.0 | 2022-02-28 | |

| Enamine | EN300-117649-50mg |

6-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol |

174671-89-7 | 95.0% | 50mg |

$23.0 | 2023-10-03 | |

| Enamine | EN300-117649-5000mg |

6-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol |

174671-89-7 | 95.0% | 5000mg |

$350.0 | 2023-10-03 |

6-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol 関連文献

-

Krzysztof M. Borys,Dorota Wieczorek,Magdalena Tarkowska,Agnieszka Jankowska,Jacek Lipok,Agnieszka Adamczyk-Wo?niak RSC Adv. 2020 10 37187

174671-89-7 (6-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol) 関連製品

- 174671-46-6(Tavaborole)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:174671-89-7)6-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol

清らかである:99%

はかる:5g

価格 ($):224.0